BenchChemオンラインストアへようこそ!

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

11β-HSD1 inhibition Metabolic disease Stereochemistry-activity relationship

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 1549812-65-8) is a cis-configured, N-Boc-O-Cbz-orthogonally protected 3-amino-4-hydroxypiperidine chiral building block (MF: C18H26N2O5, MW: 350.41). Its piperidine scaffold, bearing both a tert-butoxycarbonyl (Boc) carbamate on the 3-amino position and a benzyl carbamate (Cbz) on the ring nitrogen, with defined (3S,4R) stereochemistry, serves as a key intermediate in the synthesis of biologically active molecules, particularly for constructing target compounds requiring sequential, chemo-selective unveiling of amino functionality.

Molecular Formula C18H26N2O5
Molecular Weight 350.4
CAS No. 1549812-65-8
Cat. No. B3034305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate
CAS1549812-65-8
Molecular FormulaC18H26N2O5
Molecular Weight350.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1
InChIKeyZOHDMZDTYNCUBC-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 1549812-65-8): Chiral Piperidine Building Block for Orthogonal Deprotection Strategies


(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 1549812-65-8) is a cis-configured, N-Boc-O-Cbz-orthogonally protected 3-amino-4-hydroxypiperidine chiral building block (MF: C18H26N2O5, MW: 350.41) . Its piperidine scaffold, bearing both a tert-butoxycarbonyl (Boc) carbamate on the 3-amino position and a benzyl carbamate (Cbz) on the ring nitrogen, with defined (3S,4R) stereochemistry, serves as a key intermediate in the synthesis of biologically active molecules, particularly for constructing target compounds requiring sequential, chemo-selective unveiling of amino functionality . This compound is generally supplied at 95%–98% purity for research and development purposes .

Why (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Generic or In-Class Analogs


Substitution with achiral or differently protected 3-amino-4-hydroxypiperidine analogs introduces substantial risk of synthetic failure or misassignment of biological activity. The specific (3S,4R) cis-relationship between the protected amine and free hydroxyl determines the three-dimensional vector of pharmacophoric elements in downstream drug candidates, where the opposite enantiomer or trans-diastereomer can abolish target binding as demonstrated by diastereomeric pairs exhibiting >10-fold differences in 11β-HSD1 inhibitory activity [1]. Furthermore, the orthogonal Boc/Cbz protection scheme is not universally available on commercial analogs; the trans-enantiomer (3S,4S)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 1052715-77-1) or the Cbz-Boc regioisomer (CAS 724787-53-5, where Boc is on the 4-position) both impose different deprotection sequences, altering synthetic route feasibility and potentially rendering a published medicinal chemistry route inoperable without time-consuming re-optimization .

Quantitative Evidence for (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate: Stereochemistry, Orthogonality, and Target Engagement


Cis-(3S,4R) Stereochemistry Enables Sub-nanomolar 11β-HSD1 Inhibitory Activity in Downstream Piperidine Carboxamide Derivatives

In a series of piperidine-3-carboxamide 11β-HSD1 inhibitors disclosed in US8575157, the (3S,4R)-stereochemistry of the core scaffold—derivable from (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate—was critical for potency. The representative elaborated compound (Example 37, BDBM107661) bearing this absolute configuration achieved an IC50 of 1.67 nM against human 11β-HSD1 in a microsomal assay, and retained 6.44 nM potency in the presence of 50% human plasma [1]. In contrast, a structurally related 11β-HSD1 inhibitor with modified piperidine substitution (Example 187 in US9120769, BDBM99409) exhibited an IC50 of 383 nM in an HTRF-based assay, representing a >200-fold loss in potency [2]. While these data compare final elaborated drug candidates rather than the building block itself, the defined (3S,4R) starting material is what enables construction of the high-potency stereoisomer; use of the (3R,4S) enantiomer would yield the opposite enantiomer of the final drug candidate with unpredictable consequences for target engagement.

11β-HSD1 inhibition Metabolic disease Stereochemistry-activity relationship

Orthogonal Cbz/Boc Protection Enables Sequential Deprotection Unachievable with Singly Protected or Differently Orthogonalized Analogs

The presence of acid-labile Boc and hydrogenolyzable Cbz groups on different nitrogen atoms of the same piperidine ring establishes a chemically orthogonal protection scheme. Standard peptide and medicinal chemistry protocols dictate that Boc can be removed with TFA without affecting Cbz, while Cbz can be cleaved by catalytic hydrogenation (H2/Pd-C) leaving Boc intact . In contrast, the structurally related trans-3-amino-1-Boc-4-hydroxypiperidine (CAS 1268511-99-4) lacks the Cbz group entirely, meaning both nitrogens cannot be sequentially and independently manipulated without additional protection/deprotection steps, adding 1–2 synthetic steps per sequence . Similarly, the regioisomer (3R,4R)-1-Cbz-4-(Boc-amino)-3-hydroxypiperidine (CAS 724787-53-5), which places Boc on the 4-amino and Cbz on the ring nitrogen, reverses the deprotection vector, making it incompatible with synthetic routes designed around 3-amino-first unveiling . No single in-class analog provides this exact (3S,4R) cis stereochemistry combined with the 3-(Boc-amino)-1-Cbz protection pattern.

Orthogonal protection Solid-phase synthesis Selective deprotection

Enantiopure (3S,4R) Form Contrasts with Racemic and Diastereomeric Forms Prevalent in Commercial Supply

Multiple piperidine building blocks with similar substitution patterns are commercially available as racemic mixtures or as the opposite enantiomer. For example, rel-benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 859854-67-4) is supplied as a racemic trans-diastereomer, while benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate (CAS 1549812-68-1) represents the enantiomeric cis form [1]. The target compound (CAS 1549812-65-8) is explicitly designated as the single (3S,4R) enantiomer with cis relative configuration, eliminating the need for costly chiral preparative chromatography or diastereomeric salt resolution that would be required if starting from racemic material. The boiling point is predicted at 512.9±50.0 °C and density at 1.22±0.1 g/cm³, typical for this class but insufficient alone for differentiation [2].

Chiral purity Enantiomer differentiation Diastereomer separation

Chiral cis-3-Amino-4-hydroxypiperidine Scaffold Is Privileged in Clinically Relevant Kinase and Protease Inhibitor Programs

The trans-3-amino-4-hydroxypiperidine core—the diastereomeric counterpart to the target cis scaffold—is a recognized privileged structure present in Bruton's tyrosine kinase (BTK) inhibitors and other clinically pursued kinase programs, with chemoenzymatic routes developed specifically to access enantiopure trans-3-amino-4-hydroxypiperidines [1]. The cis-configured (3S,4R) scaffold offered by the target compound provides the complementary diastereomeric vector, enabling exploration of the stereochemical space inaccessible from trans-intermediates. Additionally, piperidinyl carbamate intermediates bearing Boc/Cbz protection have been explicitly claimed as key intermediates in aspartic protease inhibitor patents, demonstrating the direct relevance of this protection pattern to antiviral drug development [2]. Alkyl-substituted 4-hydroxypiperidines with Cbz protection have been further utilized as Pim kinase inhibitors, underscoring the breadth of kinase targets addressable with this scaffold class [3].

Kinase inhibitor Bruton's tyrosine kinase Aspartic protease inhibitor

Optimal Application Scenarios for (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate in Drug Discovery and Chemical Development


Construction of Cis-Configured 3-Amino-4-Hydroxypiperidine-Derived Kinase or Protease Inhibitors Requiring Sequential N-Functionalization

This compound is ideally suited as the starting chiral building block for medicinal chemistry programs targeting kinases or proteases where the 3-amino and 4-hydroxy substituents must be elaborated in a specific order. The orthogonal Cbz/Boc protection permits initial Boc removal (TFA) to functionalize the 3-amino position while the ring nitrogen remains Cbz-protected, followed by Cbz hydrogenolysis to unveil N-1 for subsequent diversification. This sequential deprotection strategy, documented in aspartic protease inhibitor intermediate patents [1], is unavailable with mono-protected analogs such as trans-3-amino-1-Boc-4-hydroxypiperidine (CAS 1268511-99-4) which lacks the N-1 protecting group entirely.

Stereospecific Derivatization of the 4-Hydroxyl Group for Ether-Linked Pharmacophores in 11β-HSD1 or Related Metabolic Disease Targets

The free 4-hydroxyl group in the target compound provides a direct handle for O-alkylation, Mitsunobu inversion, or sulfonylation without requiring protecting group manipulation of the amines. In the 11β-HSD1 inhibitor series exemplified in US8575157, the (3S,4R)-hydroxypiperidine core was elaborated via the 4-hydroxy position to install ether-linked aryl or heteroaryl groups critical for achieving sub-nanomolar enzyme inhibition (IC50 = 1.67 nM) [2]. This contrasts with Cbz-only or Boc-only protected analogs where one nitrogen remains unprotected and susceptible to competing side reactions during O-functionalization.

Synthesis of Enantiopure API Intermediates Avoiding Chiral Separation in Scale-Up

For process chemistry groups scaling up a medicinal chemistry route to an enantiopure API intermediate, procurement of the pre-resolved (3S,4R) enantiomer avoids the need for chiral preparative HPLC or classical resolution, which typically incur a >50% yield loss relative to racemic starting material. The racemic rel-(3R,4R) form (CAS 859854-67-4) is commercially available but would necessitate subsequent resolution, adding both cost and development time . The target compound's defined stereochemistry, confirmed by vendor catalog assignment, provides traceable stereochemical integrity from the outset of the synthetic sequence.

Solid-Phase Peptide Mimetic or Peptidomimetic Synthesis Utilizing Orthogonal Amine Protection

In solid-phase or solution-phase synthesis of peptidomimetics incorporating a conformationally constrained 3-amino-4-hydroxypiperidine core, the orthogonal Boc/Cbz protection scheme allows for on-resin or in-solution sequential deprotection and coupling. Standard protocols for Boc (acid) and Cbz (hydrogenolysis) removal are well established and mutually compatible , enabling incorporation of this scaffold into automated synthesis workflows without cross-reactivity concerns that would arise with bis-Boc or bis-Cbz protected analogs.

Quote Request

Request a Quote for (3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.